molecular formula C18H19NO2 B6416584 3-[4-(Piperidine-1-carbonyl)phenyl]phenol CAS No. 1261961-69-6

3-[4-(Piperidine-1-carbonyl)phenyl]phenol

Cat. No.: B6416584
CAS No.: 1261961-69-6
M. Wt: 281.3 g/mol
InChI Key: LWEIHRUTVKUXPA-UHFFFAOYSA-N
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Description

3-[4-(Piperidine-1-carbonyl)phenyl]phenol is an organic compound with the molecular formula C18H19NO2. This compound features a piperidine ring attached to a biphenyl structure with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Piperidine-1-carbonyl)phenyl]phenol typically involves the reaction of 4-bromophenyl piperidine-1-carboxylate with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Piperidine-1-carbonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(Piperidine-1-carbonyl)phenyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Piperidine-1-carbonyl)phenyl]phenol is unique due to its combination of a piperidine ring and a biphenyl structure with a hydroxyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

[4-(3-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17-6-4-5-16(13-17)14-7-9-15(10-8-14)18(21)19-11-2-1-3-12-19/h4-10,13,20H,1-3,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEIHRUTVKUXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683647
Record name (3'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-69-6
Record name (3'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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